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molecular formula C7H17NO B1303650 3-Isobutylamino-propan-1-ol CAS No. 285124-45-0

3-Isobutylamino-propan-1-ol

Cat. No. B1303650
M. Wt: 131.22 g/mol
InChI Key: DQTOAJHGPKIACO-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

To a solution of 2-isopropyltetrahydro-1,3-oxazole (4.94 g, 38.2 mmol) in abs. EtOH (100 mL) at 0° C. was added NaBH4 (2.17 g (57.4 mmol, 1.5 equiv.) in small portions over 15 min. and the resulting mixture was stirred at room temp.overnight. The resulting mixture was concentrated under reduced pressure, then treated with EtOAc (150 mL) and water (100 mL) (CAUTION; gas evolution), and stirred at room temp for 30 min. The resulting organic layer was washed with a saturated NaCl solution. The combined aqueous layers were back-extracted with EtOAc (150 mL). The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure to afford N-isobutyl-3-hydroxypropylamine as a colorless oil (5.04 g, 100%): 1H NMR (CDCl3) δ0.84 (d, J=6.6 Hz, 6H), 1.60-1.71 (m, 3H), 2.36 (d, J=6.6 Hz, 2H), 2.80 (dd, J=5.9, 5.9 Hz, 2H), 3.10-3.30 (br s, 2H), 3.74 (dd,, J=5.5, 5.5 Hz, 2H); 13C NMR (CDCl3) δ20.5, 28.1, 30.6, 50.0, 57.8, 64.1.
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[NH:8][CH2:7][CH2:6]O1)([CH3:3])[CH3:2].[BH4-].[Na+].C[CH2:12][OH:13]>>[CH2:4]([NH:8][CH2:7][CH2:6][CH2:12][OH:13])[CH:1]([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
4.94 g
Type
reactant
Smiles
C(C)(C)C1OCCN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with EtOAc (150 mL) and water (100 mL) (CAUTION; gas evolution)
STIRRING
Type
STIRRING
Details
stirred at room temp for 30 min
Duration
30 min
WASH
Type
WASH
Details
The resulting organic layer was washed with a saturated NaCl solution
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back-extracted with EtOAc (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)NCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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